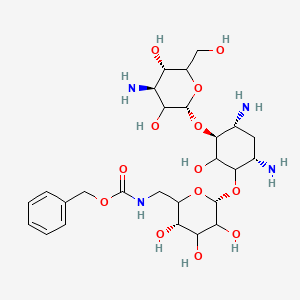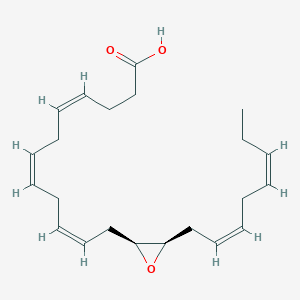
O-Methyl Meloxicam-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Methyl Meloxicam-d3 is a deuterated derivative of O-Methyl Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID). The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This modification is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties. The molecular formula of this compound is C15H12D3N3O4S2, and its molecular weight is 368.45 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl Meloxicam-d3 involves the deuteration of O-Methyl Meloxicam. One common method is to use deuterated reagents in the methylation step of Meloxicam. The process typically involves the following steps:
Starting Material: Meloxicam is used as the starting material.
Deuteration: The methylation of Meloxicam is carried out using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Meloxicam are subjected to deuteration using deuterated methyl iodide.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
O-Methyl Meloxicam-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
O-Methyl Meloxicam-d3 is widely used in scientific research, particularly in the following fields:
Pharmacokinetics: The deuterated compound is used to study the metabolic pathways and pharmacokinetics of Meloxicam in vivo.
Proteomics: It is used as a biochemical tool in proteomics research to study protein-drug interactions.
Drug Development: The compound is used in the development of new NSAIDs with improved pharmacological properties.
Analytical Chemistry: It serves as an internal standard in mass spectrometry for the quantification of Meloxicam and its metabolites
作用機序
O-Methyl Meloxicam-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The molecular targets include the COX-2 enzyme, and the pathways involved are the arachidonic acid pathway and the prostaglandin synthesis pathway .
類似化合物との比較
Similar Compounds
Meloxicam: The non-deuterated version of O-Methyl Meloxicam-d3.
Piroxicam: Another NSAID in the oxicam family.
Tenoxicam: A related oxicam derivative with similar anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies without altering its pharmacological effects .
特性
CAS番号 |
1794737-37-3 |
|---|---|
分子式 |
C15H15N3O4S2 |
分子量 |
368.44 |
IUPAC名 |
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-4-(trideuteriomethoxy)-1$l^{6} |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17-14(19)12-13(22-3)10-6-4-5-7-11(10)24(20,21)18(12)2/h4-8H,1-3H3,(H,16,17,19)/i3D3 |
InChIキー |
RTUDJLQLPHEBEE-HPRDVNIFSA-N |
SMILES |
CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)OC |
同義語 |
4-(Methoxy-d3)-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2H-[1,3]Thiazolo[4,5-d][1,3]diazepine](/img/structure/B586767.png)





